molecular formula C16H18N8O4 B159173 Theophylline, 8,8'-ethylenebis- CAS No. 1784-67-4

Theophylline, 8,8'-ethylenebis-

Cat. No. B159173
CAS RN: 1784-67-4
M. Wt: 386.37 g/mol
InChI Key: AZDQOGJHRRZXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline, 8,8'-ethylenebis- is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a xanthine derivative that has been used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In recent years, there has been growing interest in the use of theophylline in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

Theophylline, 8,8'-ethylenebis- works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, theophylline increases the levels of cAMP in the body, which in turn leads to the activation of various signaling pathways. These pathways are involved in a wide range of physiological processes, including smooth muscle relaxation, bronchodilation, and the release of neurotransmitters.

Biochemical And Physiological Effects

Theophylline, 8,8'-ethylenebis- has a number of biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters such as dopamine and norepinephrine, which are important for cognitive function and mood regulation. Theophylline also has bronchodilatory effects, which make it useful in the treatment of respiratory diseases such as asthma and Theophylline, 8,8'-ethylenebis-. In addition, theophylline has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

Theophylline, 8,8'-ethylenebis- has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable, which makes it easy to store and transport. However, there are also some limitations to its use. For example, theophylline can be toxic at high concentrations, which can limit its use in certain experiments. In addition, theophylline can interact with other compounds, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on theophylline, 8,8'-ethylenebis-. One promising area of research is in the development of new drugs that are based on theophylline. Researchers are currently exploring the use of theophylline derivatives in the treatment of a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. In addition, researchers are also exploring the use of theophylline in combination with other drugs, which may enhance its therapeutic effects. Finally, researchers are also exploring the use of theophylline in the development of new diagnostic tools for a wide range of diseases.

Synthesis Methods

Theophylline, 8,8'-ethylenebis- can be synthesized from theophylline and ethylenediamine. The reaction involves the formation of a complex between the two compounds, which is then heated to produce the final product. The synthesis method has been well-established and is widely used in research laboratories.

Scientific Research Applications

Theophylline, 8,8'-ethylenebis- has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience. Studies have shown that theophylline can enhance the release of neurotransmitters such as dopamine and norepinephrine, which are important for cognitive function and mood regulation. Theophylline has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

CAS RN

1784-67-4

Product Name

Theophylline, 8,8'-ethylenebis-

Molecular Formula

C16H18N8O4

Molecular Weight

386.37 g/mol

IUPAC Name

8-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C16H18N8O4/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

AZDQOGJHRRZXFQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C

Other CAS RN

1784-67-4

synonyms

8,8'-Ethylenebistheophyline

Origin of Product

United States

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